molecular formula C20H20F3N3O2S B6477588 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2640877-30-9

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B6477588
CAS No.: 2640877-30-9
M. Wt: 423.5 g/mol
InChI Key: YUEYKSQMHNAVEU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1-methyl-1H-pyrazol-5-yl aromatic system linked via an ethyl bridge to a 4-(trifluoromethyl)phenyl methanesulfonamide group. Its structure integrates a pyrazole ring (a heterocyclic moiety known for bioactivity in medicinal chemistry) and a trifluoromethyl group, which enhances metabolic stability and lipophilicity. The sulfonamide group contributes to hydrogen-bonding interactions, often critical for target binding in enzyme inhibition .

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S/c1-26-19(11-12-24-26)17-6-2-15(3-7-17)10-13-25-29(27,28)14-16-4-8-18(9-5-16)20(21,22)23/h2-9,11-12,25H,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEYKSQMHNAVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound belongs to a broader class of N-substituted sulfonamides and pyrazole-containing derivatives . Below is a comparative analysis with structurally related molecules:

Compound Name Structural Features Key Differences Pharmacological Relevance
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide Pyrazole ring, trifluoromethylphenyl, methanesulfonamide Reference compound; trifluoromethyl enhances lipophilicity Potential kinase inhibition, anti-inflammatory activity (theoretical)
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) Acetamide group, thiazole ring, methylpyrazole Acetamide replaces methanesulfonamide; thiazole introduces rigidity Demonstrated COX-2 inhibition (IC₅₀ = 0.8 µM) in vitro
4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide Dihydro-pyrazolone, benzenesulfonamide Lack of trifluoromethyl; dihydro-pyrazolone reduces aromaticity Carbonic anhydrase inhibition (Ki = 12 nM) due to sulfonamide-Zn²⁺ interaction
4-amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide Amino group on benzene, phenylpyrazole Amino group increases polarity; phenylpyrazole lacks ethyl linker Antibacterial activity against S. aureus (MIC = 4 µg/mL)

Research Findings and Trends

Trifluoromethyl vs. Methyl/Phenyl Groups :
The trifluoromethyl group in the reference compound improves metabolic stability compared to methyl or phenyl substituents in analogues (e.g., Compound 41). However, this substitution reduces aqueous solubility (logP increased by ~1.5 units) .

For example, Compound 41’s acetamide group showed weaker COX-2 binding (IC₅₀ = 0.8 µM) compared to methanesulfonamide-based inhibitors (IC₅₀ < 0.1 µM in other studies) .

Heterocyclic Modifications: Pyrazole rings with 1-methyl substitution (as in the reference compound) demonstrate greater enzymatic selectivity than 3-methyl or phenyl-substituted pyrazoles. For instance, 3-methylpyrazole derivatives (e.g., 4-amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide) showed off-target activity against carbonic anhydrase isoforms .

Critical Analysis of Limitations

  • Lack of In Vivo Data : Most analogues, including the reference compound, lack published in vivo pharmacokinetic or toxicity profiles.
  • Synthetic Complexity : The ethyl-bridged pyrazole-phenyl structure requires multi-step synthesis, reducing scalability compared to simpler benzenesulfonamides .

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